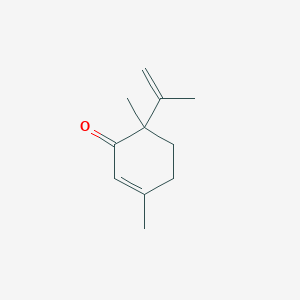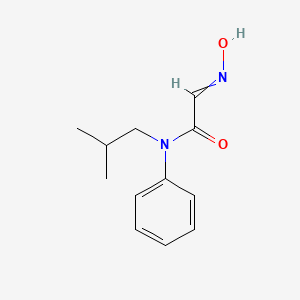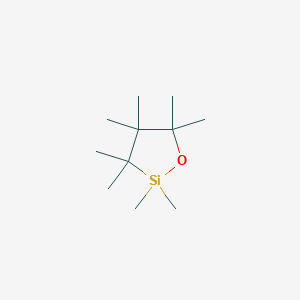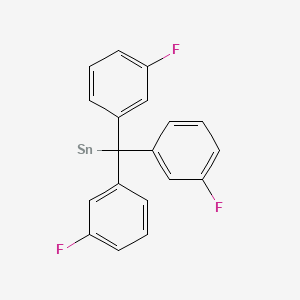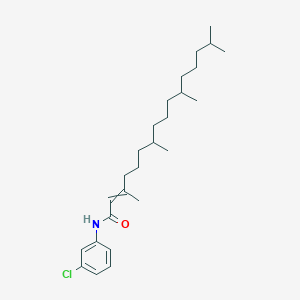
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a long aliphatic chain with multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide typically involves the reaction of 3-chloroaniline with a suitable acylating agent. One common method is the acylation of 3-chloroaniline with 3,7,11,15-tetramethylhexadec-2-enoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Similar in having a chlorophenyl group but differs in the presence of a nitro group and a different aliphatic chain.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains multiple chlorine atoms and a benzamide structure.
Uniqueness
N-(3-Chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide is unique due to its specific combination of a chlorophenyl group and a highly substituted long aliphatic chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63249-86-5 |
|---|---|
Molecular Formula |
C26H42ClNO |
Molecular Weight |
420.1 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3,7,11,15-tetramethylhexadec-2-enamide |
InChI |
InChI=1S/C26H42ClNO/c1-20(2)10-6-11-21(3)12-7-13-22(4)14-8-15-23(5)18-26(29)28-25-17-9-16-24(27)19-25/h9,16-22H,6-8,10-15H2,1-5H3,(H,28,29) |
InChI Key |
KCRCMOXGPUQKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)NC1=CC(=CC=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


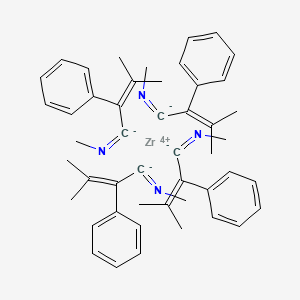
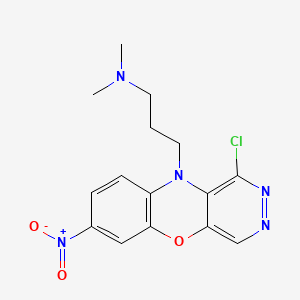
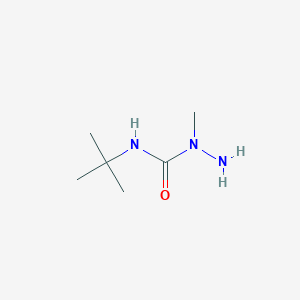

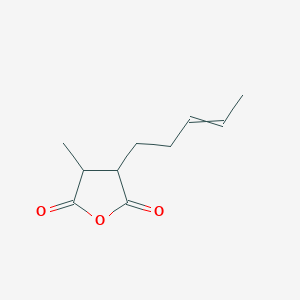

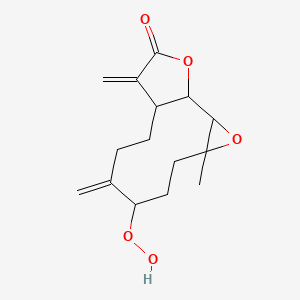
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)

